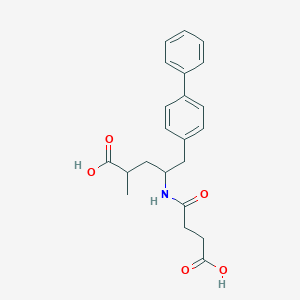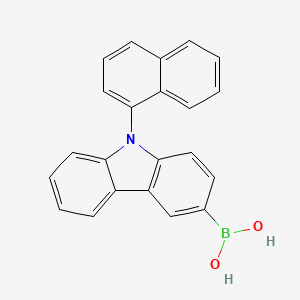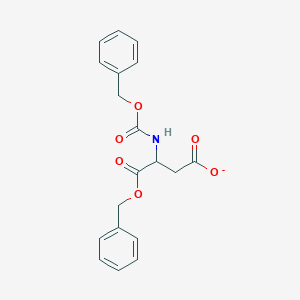
2-Bromo-4-methoxyphenyl chlorothioformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methoxyphenyl chlorothioformate is an organic compound with the molecular formula C8H6BrClO2S It is a derivative of phenyl chlorothioformate, where the phenyl ring is substituted with bromine and methoxy groups at the 2 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxyphenyl chlorothioformate typically involves the chlorothioformylation of 2-Bromo-4-methoxyphenol. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The general reaction scheme is as follows:
Starting Material: 2-Bromo-4-methoxyphenol
Reagent: Thionyl chloride (SOCl2)
Conditions: The reaction is usually conducted under reflux conditions to ensure complete conversion.
The reaction proceeds with the formation of this compound as the main product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxyphenyl chlorothioformate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorothioformate group is replaced by other nucleophiles.
Oxidation and Reduction: The bromine and methoxy substituents on the phenyl ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methoxy group to a carboxylic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the bromine substituent to a hydrogen atom.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted phenyl derivatives.
Oxidation: The major product is 2-Bromo-4-methoxybenzoic acid.
Reduction: The major product is 4-Methoxyphenyl chlorothioformate.
Scientific Research Applications
2-Bromo-4-methoxyphenyl chlorothioformate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive chlorothioformate group.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxyphenyl chlorothioformate involves the reactivity of the chlorothioformate group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The bromine and methoxy substituents on the phenyl ring can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxyphenyl isothiocyanate
- 2-Bromo-4-methoxyphenyl acetate
- 2-Bromo-4-methoxyphenyl carbamate
Uniqueness
2-Bromo-4-methoxyphenyl chlorothioformate is unique due to the presence of the chlorothioformate group, which imparts distinct reactivity compared to other similar compounds. The combination of bromine and methoxy substituents also influences its chemical behavior, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H6BrClO2S |
|---|---|
Molecular Weight |
281.55 g/mol |
IUPAC Name |
O-(2-bromo-4-methoxyphenyl) chloromethanethioate |
InChI |
InChI=1S/C8H6BrClO2S/c1-11-5-2-3-7(6(9)4-5)12-8(10)13/h2-4H,1H3 |
InChI Key |
OOWUZZDURSEDBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(=S)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B13395915.png)



![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methanesulfonyloxy)pyrrolidine-2-carboxylic acid](/img/structure/B13395938.png)



![(2R,5R)-1-(2-[(2R,5R)-2,5-Diethyl-1-phospholanyl]phenyl)-2,5-diethylphospholane 1-oxide](/img/structure/B13395963.png)



